3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone
Description
3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic benzophenone derivative characterized by chlorine substituents at the 3- and 4-positions of one aromatic ring and a 4-methylpiperazinomethyl group at the 3'-position of the second ring. Its molecular formula is C₁₉H₁₈Cl₂N₂O, with a molecular weight of approximately 395.27 g/mol (estimated from analogs in ).
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNRVVDTEWQOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643448 | |
| Record name | (3,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-27-0 | |
| Record name | (3,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3,4-Dichlorobenzophenone or 3,4-dichlorobenzoyl chloride : These serve as the electrophilic aromatic ketone substrates.
- 4-Methylpiperazine : Acts as the nucleophile introducing the piperazinomethyl group.
Typical Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3,4-Dichlorobenzoyl chloride + 4-methylpiperazine | Reaction in anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature or slightly elevated temperature. A base such as triethylamine is added to neutralize HCl formed during reaction. |
| 2 | Stirring for several hours (4-24 h) under inert atmosphere (nitrogen or argon) | Ensures complete conversion and prevents oxidation or side reactions. |
| 3 | Work-up by aqueous extraction and solvent removal | Separates organic phase containing product. |
| 4 | Purification by recrystallization (e.g., from ethanol) or column chromatography | Yields the pure 3,4-dichloro-3'-(4-methylpiperazinomethyl) benzophenone. |
Reaction Monitoring and Yield
- Reaction progress is monitored by Thin Layer Chromatography (TLC) using suitable solvent systems.
- Yields typically range from 70% to 90%, depending on reaction scale and purity of starting materials.
- Purity is confirmed by NMR, IR spectroscopy, and mass spectrometry.
Industrial Scale Preparation
On an industrial scale, the synthesis is optimized for large batch reactors:
- Use of automated monitoring systems to control temperature, pH, and reaction time.
- Continuous stirring and inert atmosphere to improve yield and reproducibility.
- Use of greener solvents and recycling of reagents where possible.
- Final product isolation involves filtration and drying under vacuum to achieve high purity.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | 3,4-Dichlorobenzoyl chloride, 4-methylpiperazine | Same, with higher purity grades |
| Solvent | Dichloromethane, THF | Environmentally friendly solvents preferred |
| Base | Triethylamine | Triethylamine or alternative bases |
| Temperature | Room temperature to 40°C | Controlled, optimized for scale |
| Reaction Time | 4-24 hours | Optimized, often shorter due to better mixing |
| Purification | Recrystallization, column chromatography | Filtration, crystallization, solvent recovery |
| Yield | 70-90% | >85% with process optimization |
Research Findings and Optimization Notes
- The position of chlorine substituents on the benzophenone ring influences reactivity. The 3,4-dichloro substitution pattern provides a balance of electronic effects facilitating nucleophilic substitution.
- The use of 4-methylpiperazine is critical for introducing the piperazinomethyl group, which enhances biological activity and solubility.
- Reaction conditions such as solvent choice, temperature, and base affect the rate and selectivity of the substitution.
- Purification methods impact the final purity and yield; recrystallization is preferred for removing minor impurities.
- Side reactions such as hydrolysis of benzoyl chloride or over-alkylation are minimized by controlling moisture and reagent stoichiometry.
Summary Table of Key Reaction Parameters
| Aspect | Details |
|---|---|
| Molecular Formula | C19H20Cl2N2O |
| Molecular Weight | 363.28 g/mol |
| CAS Number | 898789-27-0 |
| Core Reaction | Nucleophilic substitution of benzoyl chloride with 4-methylpiperazine |
| Solvents Used | Dichloromethane, Tetrahydrofuran |
| Base Used | Triethylamine |
| Temperature Range | 20-40°C |
| Reaction Time | 4-24 hours |
| Purification | Recrystallization, column chromatography |
| Typical Yield | 70-90% |
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
DCBP has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Case Study:
In a study published in BioRxiv, researchers explored the effects of DCBP on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics.
Data Table: Antimicrobial Efficacy of DCBP
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Material Science Applications
1. UV Absorption
DCBP is used as a UV filter in polymer formulations. Its ability to absorb UV radiation protects materials from degradation caused by sunlight exposure.
2. Photostability Testing
Research indicates that DCBP can enhance the photostability of certain materials, making it valuable in the production of long-lasting coatings and plastics.
Environmental Applications
1. Environmental Toxicology
Studies have assessed the environmental impact of DCBP, particularly its toxicity to aquatic organisms. Understanding its ecotoxicological profile is vital for regulatory assessments.
Case Study:
A hazard assessment report indicated that DCBP exhibits low toxicity levels in aquatic environments, with a 96-hour LC50 value greater than 100 mg/L for fish species . This suggests a relatively safe profile compared to other synthetic compounds.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzophenone Derivatives
Substituent Effects on Reactivity and Bioactivity
Halogen Substituents :
The 3,4-dichloro configuration in the target compound introduces strong electron-withdrawing effects, which stabilize reactive intermediates and enhance electrophilicity. This contrasts with difluoro analogs (e.g., 2,4-difluoro derivatives in ), where fluorine’s smaller atomic size and lower electron-withdrawing capacity reduce steric hindrance but may limit π-π stacking in biological systems . Chlorine’s role in enhancing anticancer activity is supported by studies on carboxyamido-triazole (CAI), where dehalogenation abolished calcium influx inhibition and antiproliferative effects .- Piperazine vs. Other Amine Moieties: The 4-methylpiperazinomethyl group confers higher polarity and hydrogen-bonding capacity compared to pyrrolidine () or morpholine () derivatives. Piperazine’s basicity enhances water solubility, critical for pharmacokinetics in drug candidates. For example, CAI’s piperazine-free analogs showed negligible bioactivity, underscoring the necessity of this moiety .
- Positional Isomerism: The 3'-(4-methylpiperazinomethyl) substitution in the target compound contrasts with 4'-substituted isomers (). Steric differences at the 3' position may optimize interactions with hydrophobic pockets in biological targets, as seen in benzophenone-based histamine H3 receptor ligands .
Biological Activity
3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the benzophenone family, which is known for its applications in various fields including pharmaceuticals, cosmetics, and agricultural chemicals. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C19H20Cl2N2O
- Molecular Weight : 363.29 g/mol
- Density : 1.257 g/cm³
- Boiling Point : 492.2°C at 760 mmHg
- Flash Point : 251.5°C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may exhibit anti-inflammatory and antimicrobial properties due to its structural similarity to other benzophenones known for such activities.
Toxicity and Safety Profile
Research on the toxicity of benzophenone derivatives indicates varying levels of biological effects depending on the specific structure and substituents present. For instance, studies have shown that certain benzophenones can induce cytotoxic effects in marine organisms at specific concentrations, raising concerns about their environmental impact and bioaccumulation potential .
Ecotoxicological Assessments
A significant study evaluated the toxic effects of several benzophenone compounds on coral species. The findings indicated that exposure to certain derivatives resulted in significant mortality and bleaching effects in coral larvae . Although specific data on this compound was not detailed in this study, it highlights the potential risks associated with similar compounds.
Comparative Analysis of Biological Activities
| Compound Name | Biological Activity | Toxicity Level |
|---|---|---|
| 3,4-Dichloro-3'-(4-methylpiperazinomethyl) BP | Potential anti-inflammatory and antimicrobial | Unknown |
| Benzophenone-1 (BP-1) | Cytotoxicity in marine organisms | High |
| Benzophenone-3 (BP-3) | Endocrine disruption potential | Moderate to High |
Q & A
Basic: What are the optimal synthetic routes for 3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone?
Answer:
The synthesis of this compound involves multi-step functionalization of the benzophenone core. Key steps include:
- Chlorination : Introduce 3,4-dichloro substituents via electrophilic aromatic substitution under controlled conditions (e.g., Cl₂/FeCl₃ or SOCl₂).
- Piperazinomethylation : Attach the 4-methylpiperazinomethyl group at the 3' position using reductive amination or nucleophilic substitution. For example, coupling 3-chloromethylbenzophenone with 4-methylpiperazine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
- Purification : Monitor reaction progress via GC-MS or HPLC with benzophenone derivatives as internal standards . Optimize yield by controlling reaction time (e.g., 3–6 hours) and stoichiometric ratios .
Advanced: How do solvent polarity and hydrogen-bonding interactions affect the photochemical behavior of this compound?
Answer:
Solvent effects significantly influence the excited-state dynamics:
- Solvatochromism : Polar solvents stabilize the nπ* triplet state, altering photochemical pathways. Use UV-Vis spectroscopy to track ν(C=O) shifts (e.g., 1670–1640 cm⁻¹ in IR) and correlate with solvent dielectric constants .
- Hydrogen bonding : Protic solvents (e.g., alcohols) form transient complexes with the carbonyl group, extending triplet-state lifetimes. Characterize using time-resolved fluorescence or transient absorption spectroscopy .
- Computational validation : Density Functional Theory (DFT) at the B3LYP/6-311G level predicts solvent-induced vibrational shifts (e.g., 1625–1675 cm⁻¹ for C=O) .
Basic: What analytical techniques are recommended for purity assessment and structural elucidation?
Answer:
- Chromatography :
- Spectroscopy :
- IR : Confirm carbonyl (C=O) and C-Cl stretches (1634 cm⁻¹ and 750 cm⁻¹, respectively) .
- NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .
Advanced: How can computational methods elucidate the electronic properties and reactivity of this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311G level to predict frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. Compare with experimental UV-Vis spectra for validation .
- Mechanistic studies : Simulate photochemical pathways (e.g., hydrogen atom transfer) using time-dependent DFT (TD-DFT). Benzophenone derivatives often act as triplet sensitizers, with T1 → S0 transitions dominating decay .
- Solvent modeling : Apply the Polarizable Continuum Model (PCM) to assess solvent effects on excitation energies and intersystem crossing rates .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity screening : Assess endocrine-disrupting potential via in vitro assays (e.g., estrogen receptor binding) due to structural similarity to benzophenone-3, a known endocrine disruptor .
- Carcinogenicity risk : Follow IARC guidelines (Group 2B) for benzophenone derivatives. Use PPE (gloves, goggles) and work in fume hoods to minimize dermal absorption (>70% absorption reported for benzophenone) .
- Waste disposal : Degrade via advanced oxidation processes (e.g., UV/H₂O₂) to prevent environmental persistence .
Advanced: How can photopolymerization applications be optimized using this benzophenone derivative?
Answer:
- Dual role in reactions : The compound acts as both a photoinitiator (via H abstraction) and a terminal oxidant. Optimize UV wavelength (λ = 365 nm) and concentration (0.1–1.0 mol%) for crosslinking efficiency .
- Kinetic studies : Monitor polymerization via real-time FTIR to track C=O consumption. Rate constants (k_p) correlate with solvent polarity and initiator mobility .
- Material compatibility : Test in hydrogels or surface coatings; benzophenone derivatives enhance adhesion to diverse substrates (e.g., metals, polymers) .
Basic: What strategies mitigate synthetic byproducts like dechlorinated or over-alkylated species?
Answer:
- Reaction control : Use low temperatures (0–5°C) during chlorination to minimize polychlorinated byproducts .
- Protecting groups : Temporarily block reactive sites (e.g., carbonyl) with trimethylsilyl chloride during alkylation .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound .
Advanced: What role does this compound play in supramolecular or fluorescence-based systems?
Answer:
- Host-guest chemistry : The dichloro and piperazine motifs enable π-π stacking and hydrogen bonding with aromatic guests (e.g., polycyclic hydrocarbons). Characterize via X-ray crystallography or NMR titration .
- Fluorescence quenching : Study Förster resonance energy transfer (FRET) with donor-acceptor pairs. Benzophenone derivatives exhibit aggregation-induced emission (AIE) in aqueous media .
- Delayed fluorescence : Explore thermally activated delayed fluorescence (TADF) for OLED applications by doping into polymer matrices .
Basic: How to resolve discrepancies in reported spectroscopic data (e.g., IR, NMR) for this compound?
Answer:
- Reference standards : Cross-validate with certified benzophenone derivatives (e.g., Sigma-Aldrich secondary standards) .
- Solvent effects : Note that NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl₃). Report solvent conditions explicitly .
- Crystallography : Obtain single-crystal X-ray data to confirm substituent positions and rule out regioisomeric impurities .
Advanced: What mechanistic insights explain its potential as a pharmacological intermediate?
Answer:
- Enzyme inhibition : The 4-methylpiperazine group may interact with ATP-binding pockets in kinases. Validate via molecular docking (AutoDock Vina) and enzymatic assays (IC₅₀ determination) .
- Metabolic stability : Assess cytochrome P450 metabolism using liver microsomes. Piperazine derivatives often exhibit improved pharmacokinetics due to reduced Phase I oxidation .
- In vivo studies : Evaluate bioavailability and toxicity in rodent models, prioritizing compounds with logP < 3.5 to enhance blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
